
(-)-Prostaglandin E1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Prostaglandin E1: is a naturally occurring prostaglandin with significant physiological and pharmacological effects. It is a lipid compound derived from fatty acids and plays a crucial role in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation. This compound is also known for its therapeutic applications, particularly in the treatment of erectile dysfunction and peripheral vascular diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Prostaglandin E1 involves several steps, starting from the precursor arachidonic acid. The key steps include:
Oxidation: Arachidonic acid undergoes enzymatic oxidation to form prostaglandin G2 and prostaglandin H2.
Reduction: Prostaglandin H2 is then reduced to prostaglandin E2.
Isomerization: Prostaglandin E2 is isomerized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, including the use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions:
Oxidation: (-)-Prostaglandin E1 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: It can be reduced to form different prostaglandin derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as cyclooxygenase and prostaglandin synthase.
Major Products:
Oxidation Products: Various hydroxylated and keto derivatives.
Reduction Products: Different prostaglandin analogs.
Substitution Products: Modified prostaglandins with altered functional groups.
科学研究应用
Chemistry:
Synthesis of Analogues: (-)-Prostaglandin E1 is used as a starting material for the synthesis of various prostaglandin analogues with potential therapeutic applications.
Biology:
Cell Signaling: It plays a role in cell signaling pathways, influencing processes such as inflammation and immune response.
Medicine:
Therapeutic Use: this compound is used in the treatment of erectile dysfunction, peripheral vascular diseases, and as a vasodilator in neonates with congenital heart defects.
Industry:
Pharmaceuticals: It is used in the formulation of drugs for various medical conditions.
作用机制
Molecular Targets and Pathways: (-)-Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
相似化合物的比较
Prostaglandin E2: Similar in structure but has different physiological effects.
Prostaglandin F2α: Involved in different biological processes such as uterine contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: (-)-Prostaglandin E1 is unique due to its specific therapeutic applications, particularly in the treatment of erectile dysfunction and its potent vasodilatory effects. Its ability to inhibit platelet aggregation also sets it apart from other prostaglandins.
属性
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745-65-3 |
Source


|
| Record name | alprostadil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
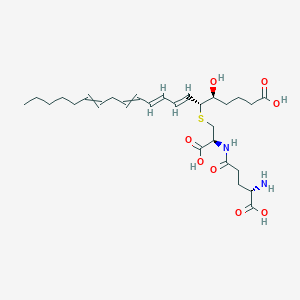
![7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
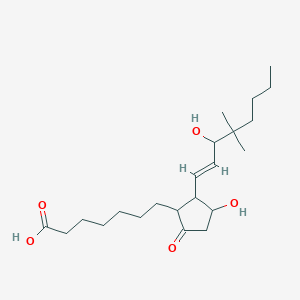
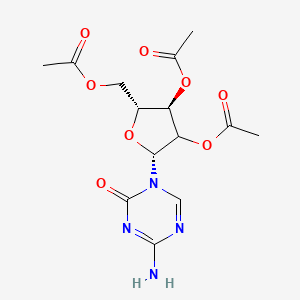
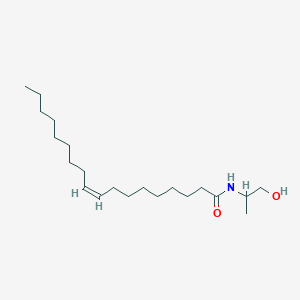
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)
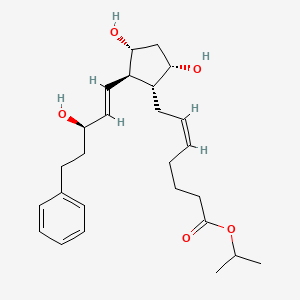
![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)
